molecular formula C8H9ClN2O B2624349 1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride CAS No. 23933-40-6

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride

货号: B2624349
CAS 编号: 23933-40-6
分子量: 184.62
InChI 键: DSKMUWSWZNCOLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride is a chemical compound offered for research and development purposes. It is a heterocyclic building block of potential interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. As a phthalazine derivative, this scaffold may be investigated for various biological activities. Researchers should consult the specific product's Certificate of Analysis for detailed information on purity and characteristics. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic applications or for human use of any kind.

属性

IUPAC Name

3,4-dihydro-2H-phthalazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-4,9H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKMUWSWZNCOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride can be synthesized through several methods. One common synthetic route involves the cyclization of phthalic anhydride with hydrazine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The synthesis is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalazinone and tetrahydrophthalazine derivatives, which can be further utilized in different applications .

科学研究应用

Antitrypanosomal Activity

Recent studies have highlighted the efficacy of 1,2,3,4-tetrahydrophthalazin-1-one hydrochloride as a phosphodiesterase inhibitor with potential use against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that derivatives of this compound exhibit significant trypanocidal activity. For instance, modifications to enhance metabolic stability led to improved potency against both the enzyme TbrPDEB1 and the parasite itself .

Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit specific phosphodiesterases (PDEs), which play crucial roles in various cellular processes. The structure-activity relationship studies indicated that certain modifications can enhance selectivity for parasite-specific PDEs over human counterparts. This selectivity is critical for developing treatments that minimize side effects in humans while effectively targeting the parasite .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions aimed at optimizing its pharmacological properties. Various analogs have been synthesized to assess their biological activity and stability. For example, researchers utilized asymmetric synthesis techniques to create optically active derivatives that may exhibit enhanced biological properties .

Synthesis Method Description
Asymmetric SynthesisUtilizes chiral catalysts to produce enantiomerically pure compounds .
Structural ModificationsIntroduction of halogens or other functional groups to improve metabolic stability and potency .

Case Study: Trypanocidal Efficacy

A notable study assessed the efficacy of various synthesized analogs of this compound against T. brucei. The results indicated that specific structural modifications significantly enhanced trypanocidal activity while reducing cytotoxicity in mammalian cells. The most potent analog demonstrated a marked improvement in selectivity for TbrPDEB1 compared to human PDEs .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions between the compound and target enzymes. These studies provide insights into how structural variations influence binding affinity and selectivity, guiding further optimization efforts in drug design .

作用机制

The mechanism of action of 1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

相似化合物的比较

Research Findings and Implications

  • Synthetic Accessibility: The phthalazinone framework may offer modular synthesis routes for derivatization, akin to tetrahydronaphthalene and isoquinoline systems .
  • Solubility-Bioactivity Balance : Hydrochloride salts address solubility challenges but may require pH optimization to prevent degradation, as seen in naphthalene analogs .
  • Halogen Effects: Bromo/chloro substituents in triazolopyridines suggest strategies for enhancing binding affinity in phthalazinone derivatives .

生物活性

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exhibits a unique structure that contributes to its biological activity. Its molecular formula is C8H10ClN2O, with a molar mass of approximately 186.63 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.

Research indicates that this compound interacts with several neurotransmitter systems. Notably:

  • Serotonin Reuptake Inhibition : It has been shown to inhibit the reuptake of serotonin (5-HT), which is crucial for mood regulation and cognitive functions.
  • Dopamine Interaction : Preliminary studies suggest that it may also interact with dopamine receptors, although further research is needed to elucidate these effects.

Biological Activity

The compound's biological activity can be summarized as follows:

Activity Description
Stimulant Effects Exhibits stimulant properties similar to amphetamines.
Neurotransmitter Modulation Inhibits the reuptake of serotonin and norepinephrine.
Potential Therapeutic Uses Candidates for treating mood disorders and cognitive enhancement.

Case Studies and Research Findings

  • Stimulant Properties : A study indicated that this compound could substitute for d-amphetamine in rodent models but with reduced potency. This suggests potential applications in treating attention deficit disorders .
  • Neuroprotective Effects : Investigations into its neuroprotective properties reveal that it may protect neurons from oxidative stress, although specific mechanisms remain to be fully explored .
  • Structure-Activity Relationship Studies : Research has focused on the structure-affinity relationships of related compounds to understand how variations in structure affect biological activity . These studies have identified key structural features that enhance receptor binding and activity.

Toxicological Profile

The compound's safety profile is critical for its potential therapeutic applications. Toxicological studies indicate:

  • Acute Toxicity : The oral LD50 in rats is relatively high (2860 mg/kg), suggesting low acute toxicity.
  • Chronic Exposure Effects : Long-term exposure studies have shown no significant mortalities but indicated some hematological changes at higher doses .

常见问题

Basic: What are the standard synthetic routes for 1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like substituted phthalazines or tetrahydroisoquinolines. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are used to enhance reaction rates, as noted in cyclization reactions of related tetrahydroisoquinoline derivatives .
  • Catalysis : Acidic or basic conditions (e.g., HCl or NaOH) are employed to facilitate ring closure. For example, HCl is critical for protonating intermediates in tetrahydrophthalazinone synthesis .
  • Temperature control : Reactions are often conducted at reflux temperatures (80–120°C) to balance yield and side-product formation .
    Optimization involves adjusting stoichiometry, solvent purity, and reaction time, validated via TLC or HPLC monitoring .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:
Purity assessment follows pharmacopeial guidelines:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Column: C18 (250 mm × 4.6 mm, 5 µm), mobile phase: acetonitrile/water (70:30) with 0.1% TFA, flow rate: 1.0 mL/min .
  • Sample preparation : Dissolve 10 mg in 10 mL methanol, sonicate, and filter (0.45 µm) to remove particulates .
  • Acceptance criteria : ≥98% purity by peak area normalization, with impurity peaks ≤0.5% each .

Advanced: How can structural modifications of this compound improve its bioactivity and selectivity?

Methodological Answer:
Structure-activity relationship (SAR) studies guide optimization:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phthalazinone ring enhances binding affinity to target enzymes, as seen in nNOS inhibitors .
  • Side-chain engineering : Alkyl or aryl extensions at the 3-position improve pharmacokinetic properties (e.g., logP adjustment for BBB penetration) .
  • Chiral centers : Enantiomeric resolution (e.g., via chiral HPLC) identifies active isomers. For example, (S)-enantiomers of tetrahydroquinolines showed 10-fold higher potency than (R)-forms in nNOS inhibition .
    Validation includes in vitro assays (IC₅₀ determination) and in vivo efficacy models (e.g., neuropathic pain in rats) .

Advanced: What strategies resolve discrepancies in analytical data (e.g., conflicting HPLC vs. NMR results) for this compound?

Methodological Answer:
Data contradictions require systematic troubleshooting:

  • Method cross-validation : Compare HPLC purity with ¹H-NMR integration (e.g., aromatic proton ratios) and mass spectrometry (exact mass confirmation) .
  • Impurity profiling : Use LC-MS to identify co-eluting impurities; synthesize and test suspected byproducts (e.g., dimeric forms or oxidation products) .
  • Crystallinity checks : Poorly crystalline samples may give inconsistent NMR signals. Recrystallization from ethanol/water (1:1) improves data reproducibility .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) in fume hoods. The compound is hygroscopic; rapid weighing (<30 sec exposure) minimizes moisture uptake .
  • Stability monitoring : Perform HPLC every 6 months; degradation >5% mandates repurification .

Advanced: How are pharmacokinetic (PK) parameters evaluated for derivatives of this compound in preclinical studies?

Methodological Answer:
PK studies involve:

  • In vivo dosing : Administer orally (10–30 mg/kg) or intravenously (5 mg/kg) to rodents. Plasma samples are collected at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose .
  • Analytical quantification : LC-MS/MS detects compound levels (LOQ = 1 ng/mL). Mobile phase: methanol/0.1% formic acid, gradient elution .
  • Parameter calculation : Use non-compartmental analysis (e.g., Phoenix WinNonlin) for AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%). For example, (S)-35 showed F% = 45% and t₁/₂ = 6.2 hr in rats .

Advanced: What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to active sites (e.g., nNOS). Protonation states (pH 7.4) are adjusted via Epik .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .
  • QSAR models : Train on datasets (IC₅₀ vs. descriptors like logP, PSA) to predict novel analogs’ potency .

Basic: How are impurities in this compound batches controlled during synthesis?

Methodological Answer:

  • Process controls : Limit reaction time/temperature to minimize byproducts (e.g., over-oxidized forms) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the target compound .
  • Specifications : Follow ICH guidelines; report impurities ≥0.1% and identify unknowns via HRMS and NMR .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。